N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
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Overview
Description
N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound featuring a triazolopyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts the normal cell cycle, preventing the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound has suitable pharmacokinetic properties, as suggested by in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies help predict the structure requirement for the observed antitumor activity . .
Result of Action
The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Most notably, it shows superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 . The compound also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions One common route includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the triazolopyrimidine core.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.
Scientific Research Applications
N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to interact with biological targets, such as enzymes or receptors.
Medicine: Investigated for its anti-cancer and anti-inflammatory properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide: shares structural similarities with other triazolopyrimidine derivatives.
Pyrazolopyrimidine derivatives: These compounds also feature a fused ring system and exhibit similar biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can confer unique biological properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-14(19-12-6-4-5-7-12)10-22-11-18-16-15(17(22)25)20-21-23(16)13-8-2-1-3-9-13/h1-3,8-9,11-12H,4-7,10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYWLHUSUXEHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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